3-(difluoromethoxy)-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethoxy)-N-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group attached to an aniline ring, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline derivative. One common method is the reaction of 3-hydroxyaniline with difluoromethylating agents under basic conditions to form 3-(difluoromethoxy)aniline. This intermediate is then methylated using methylating agents such as methyl iodide in the presence of a base to yield 3-(difluoromethoxy)-N-methylaniline. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(difluoromethoxy)-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethoxy)-N-methylaniline hydrochloride
- 3-(methoxy)-N-methylaniline hydrochloride
- 3-(difluoromethoxy)-N-ethyl-aniline hydrochloride
Uniqueness
3-(difluoromethoxy)-N-methylaniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various applications .
Properties
CAS No. |
2763776-62-9 |
---|---|
Molecular Formula |
C8H10ClF2NO |
Molecular Weight |
209.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.